4-Ethoxypyridine n-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDMBYMZBXLZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291249 | |
| Record name | 4-Ethoxypyridine n-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14474-56-7 | |
| Record name | NSC163998 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC74458 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethoxypyridine n-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethoxypyridine N Oxide and Its Derivatives
Direct Oxidation Routes for Pyridine (B92270) to N-Oxide Formation
The most straightforward approach to synthesizing pyridine N-oxides is the direct oxidation of the nitrogen atom in the pyridine ring. This transformation can be accomplished using various oxidizing agents and systems, with the choice of method often depending on the substrate's electronic properties and the desired scale of the reaction.
Peroxide-Mediated Oxidation Protocols
Peroxy acids are common and effective reagents for the N-oxidation of pyridines. wikipedia.org The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxide.
One widely used method employs hydrogen peroxide (H₂O₂) in an acidic medium, typically glacial acetic acid. researchgate.net This system generates an in-situ peroxyacetic acid, which then acts as the oxidant. For instance, the oxidation of 4-methoxypyridine (B45360), a compound structurally similar to 4-ethoxypyridine (B3339012), has been successfully achieved by refluxing with a 30% aqueous solution of hydrogen peroxide in acetic acid. researchgate.netgoogle.com
Another powerful oxidizing agent is m-chloroperoxybenzoic acid (m-CPBA). This reagent is often preferred for its high reactivity and solubility in common organic solvents like dichloromethane (B109758) (DCM). The oxidation of various substituted pyridines, including those with electron-donating groups, proceeds efficiently with m-CPBA at or below room temperature. google.comarkat-usa.org A general procedure involves adding m-CPBA to a solution of the pyridine in DCM and stirring for several hours until the reaction is complete. google.com
Urea-hydrogen peroxide (UHP), a stable and safe solid source of hydrogen peroxide, can also be utilized for the N-oxidation of nitrogen heterocycles. organic-chemistry.org
Catalytic Oxidation Systems
To enhance the efficiency and sustainability of the oxidation process, catalytic systems have been developed. These methods often employ a metal catalyst that activates a milder, less expensive primary oxidant like hydrogen peroxide.
Methyltrioxorhenium (MTO) is a highly effective catalyst for the N-oxidation of pyridines using hydrogen peroxide. arkat-usa.org Even at low catalyst loadings (0.2-0.5 mol%), 3- and 4-substituted pyridines can be converted to their corresponding N-oxides in high yields. arkat-usa.org Rhenium-based catalysts can also be used with sodium percarbonate as the oxygen source, providing an efficient route to N-oxides under mild conditions. organic-chemistry.org
Titanium-based catalysts, such as titanium silicalite (TS-1), have been employed in continuous-flow microreactors with hydrogen peroxide to produce various pyridine N-oxides safely and efficiently. organic-chemistry.org Additionally, vanadium-oxide catalysts, often modified with other metal oxides like TiO₂ or SnO₂, are used in gas-phase oxidation processes, particularly for commodity chemicals like isonicotinic acid from 4-methylpyridine. ijcce.ac.irmdpi.com
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of 4-ethoxypyridine N-oxide from direct oxidation are highly dependent on the reaction conditions. Key parameters to optimize include the choice of oxidant, solvent, temperature, and, in catalytic systems, the catalyst loading.
For peroxide-mediated oxidations, the choice between H₂O₂/acetic acid and m-CPBA can influence the outcome. While H₂O₂ is less expensive, the reaction often requires heating, which can lead to byproducts. google.com In contrast, m-CPBA reactions can be run at lower temperatures, often resulting in cleaner conversions and higher purity. google.com A patent describes a process using m-CPBA in dichloromethane at 20-25 °C, which, after a simple workup involving pH adjustment, filtration, and drying, yields a high-purity product suitable for large-scale production. google.com
The table below illustrates the effect of different reaction conditions on the synthesis of a related compound, 4-methoxypyridine N-oxide.
| Oxidant | Solvent | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|---|
| m-Chloroperoxybenzoic acid | Dichloromethane | 20-25°C, 24h | 94% | 95% | google.com |
| 30% Hydrogen Peroxide | Acetic Acid | Reflux, 24h | 88% | 95% | google.com |
Preparation via Transformation of Substituted Pyridine N-Oxides
An alternative and highly effective strategy for synthesizing this compound involves starting with a pre-formed pyridine N-oxide ring that bears a suitable leaving group at the 4-position. This group is then displaced by an ethoxide nucleophile.
Nucleophilic Aromatic Substitution on Activated Pyridine N-Oxides (e.g., from 4-Nitropyridine (B72724) N-Oxide)
The N-oxide functional group strongly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. bhu.ac.in This activation makes pyridine N-oxides excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. A common and efficient precursor for 4-substituted pyridine N-oxides is 4-nitropyridine N-oxide. researchgate.net The nitro group is a potent activating group and an excellent leaving group, readily displaced by various nucleophiles. researchgate.net
The synthesis of this compound from 4-nitropyridine N-oxide is achieved by reacting it with sodium ethoxide in ethanol (B145695). researchgate.net The reaction proceeds smoothly, often with gentle heating, to give the desired product in good yield after neutralization and extraction. researchgate.net The preparation of the starting material, 4-nitropyridine N-oxide, is itself a well-established process involving the nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. bhu.ac.inoc-praktikum.de
Other activated precursors include 4-halopyridine N-oxides, such as 4-chloropyridine (B1293800) N-oxide. The chlorine atom at the 4-position can also be displaced by ethoxide, although the nitro group is generally more reactive. Research comparing leaving groups at the 4-position (NO₂, F, Cl) for substitution by an n-heptanolate anion found that the nitro group was the most reactive in DMSO. vanderbilt.edu
The following table summarizes findings for the synthesis of 4-alkoxypyridine N-oxides via SNAr.
| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Nitropyridine N-Oxide | Sodium Ethoxide | Ethanol | Not specified | This compound | Described in detail | researchgate.net |
| 2-Chloro-4-nitropyridine N-oxide | Sodium n-heptanolate | DMSO | Not specified | 2-Chloro-4-heptyloxypyridine N-oxide | Most efficient | vanderbilt.edu |
| 2-Chloro-4-fluoropyridine N-oxide | Sodium n-heptanolate | DMSO | Not specified | 2-Chloro-4-heptyloxypyridine N-oxide | Less efficient than nitro | vanderbilt.edu |
Regioselective Functionalization Strategies
The synthetic utility of pyridine N-oxides in SNAr reactions stems from their predictable regioselectivity. Nucleophilic attack is strongly favored at the C-2 and C-4 positions. stackexchange.com This preference is due to the ability of the N-oxide group to stabilize the negatively charged Meisenheimer-type intermediate formed during the reaction. When the nucleophile attacks at the 2- or 4-position, one of the resonance structures of the intermediate places the negative charge directly on the electronegative oxygen atom of the N-oxide group, providing significant stabilization. bhu.ac.in This is not possible when attack occurs at the C-3 position. stackexchange.com
Therefore, starting with a pyridine N-oxide that has a leaving group at the 4-position, such as 4-nitropyridine N-oxide, ensures that the incoming ethoxide nucleophile will exclusively substitute at that site. This inherent regioselectivity is a cornerstone of this synthetic strategy, allowing for the clean and efficient formation of this compound without the formation of other positional isomers. nih.govnih.gov This high degree of control makes the SNAr approach a powerful and reliable method for preparing specifically functionalized pyridine derivatives. researchgate.net
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound involves the strategic introduction of additional chemical groups onto the pyridine ring. This allows for the fine-tuning of the molecule's properties for various applications. Methodologies for achieving this functionalization range from directed reactions that control the position of new substituents to complex stereoselective syntheses that control the three-dimensional architecture of the molecule.
Introduction of Additional Substituents via Directed Reactions
The this compound scaffold can be further elaborated by introducing substituents at various positions on the pyridine ring. The inherent electronic properties of the pyridine N-oxide system guide the regioselectivity of these reactions. The N-oxide group significantly influences the reactivity of the ring, generally making the C2 and C6 positions susceptible to nucleophilic attack and the C3 and C5 positions less reactive. scripps.edu
One primary method for synthesizing 4-substituted pyridine N-oxides, including the ethoxy derivative, involves the nucleophilic substitution of 4-nitropyridine-N-oxide. researchgate.netsciencemadness.org The nitro group at the 4-position is an excellent leaving group, readily replaced by various nucleophiles. For instance, reacting 4-nitropyridine-N-oxide with sodium ethoxide yields this compound. This same precursor can be used to introduce other functionalities. For example, treatment with concentrated hydrochloric or hydrobromic acid can introduce chloro or bromo groups at the 4-position. sciencemadness.org
Once the 4-ethoxy group is in place, further functionalization typically targets the C2 and C6 positions. The N-oxide functionality facilitates reactions that might otherwise be difficult on a standard pyridine ring.
Directed Reactions for Functionalization:
Direct Arylation: Palladium-catalyzed direct arylation reactions can introduce aryl groups selectively at the 2-position of pyridine N-oxides. researchgate.net This method avoids the need to pre-functionalize the pyridine N-oxide ring with a halogen or organometallic group.
Addition of Grignard Reagents: Grignard reagents can add to pyridine N-oxides, typically at the C2 position. Subsequent treatment, for instance with trifluoroacetic anhydride (B1165640) (TFAA), can lead to the formation of 2-substituted pyridines. researchgate.net
Nitration: While the 4-position is blocked by the ethoxy group, nitration of substituted pyridine-N-oxides with a mixture of fuming nitric acid and sulfuric acid can introduce a nitro group. researchgate.net For derivatives of pyridine-N-oxide with an ethoxy group at the 2-position, the nitro group is directed to the 4-position, demonstrating the strong directing effect of the N-oxide group. researchgate.net
Halogenation: As seen with the precursor 4-nitropyridine-N-oxide, halogenation is a key functionalization step. 2,6-Dibromopyridine-N-oxide serves as a versatile intermediate for creating derivatives substituted at the 2, 4, and 6 positions. researchgate.net
The following table summarizes selected directed reactions for the introduction of substituents onto the pyridine N-oxide ring, which are applicable to the 4-ethoxy derivative.
| Reaction Type | Reagents | Position of Substitution | Substituent Introduced |
| Nucleophilic Substitution | Sodium Ethoxide on 4-nitropyridine N-oxide | C4 | Ethoxy (-OEt) |
| Direct Arylation | Aryl bromides, Palladium catalyst | C2 | Aryl group (-Ar) |
| Grignard Addition | Grignard Reagents (R-MgX), then TFAA | C2 | Alkyl/Aryl group (-R) |
| Nitration | Fuming HNO₃ / H₂SO₄ | C3/C5 or C2/C6 | Nitro (-NO₂) |
| Halogenation | Concentrated HCl or HBr on 4-nitropyridine N-oxide | C4 | Chloro (-Cl) or Bromo (-Br) |
Methodologies for Stereoselective Synthesis
Stereoselective synthesis involves the controlled formation of a specific stereoisomer of a molecule. For derivatives of this compound, this is particularly relevant when introducing chiral centers or creating molecules with axial chirality (atropisomers).
A key strategy for inducing stereoselectivity is the use of chiral auxiliaries or catalysts. One documented approach involves the synthesis of pyridine N-oxides bearing a chiral oxazoline (B21484) moiety. mdpi.com These compounds have applications as chiral ligands in asymmetric catalysis. The synthesis begins with a precursor like 2-cyanopyridine, which is first oxidized to the N-oxide. This is followed by the formation of an imidate, which then reacts with a chiral amino alcohol to form the chiral oxazoline ring. This multi-step process successfully attaches a chiral, stereochemically defined substituent to the pyridine N-oxide core. mdpi.com
The synthesis of these chiral N-oxides can be achieved using various commercially available or synthetically derived chiral amino alcohols, leading to a range of N-oxide derivatives with different stereochemical environments. mdpi.com
The table below outlines a general methodology for the stereoselective synthesis of a chiral oxazoline derivative of a pyridine N-oxide.
| Step | Description | Reagents/Conditions | Intermediate/Product |
| 1 | N-Oxidation | m-CPBA or H₂O₂/AcOH | 2-Cyanopyridine N-oxide |
| 2 | Imidate Formation | Sodium methoxide (B1231860) in methanol (B129727) | Methyl 1-oxopyridin-2-yl)formimidate |
| 3 | Cyclization with Chiral Amino Alcohol | Chiral amino alcohol, Toluene, 70°C | Chiral 2-(4,5-dihydrooxazol-2-yl)pyridine 1-oxide |
While specific examples focusing directly on the stereoselective functionalization of a pre-existing this compound are not extensively detailed in the literature, the principles demonstrated with other substituted pyridine N-oxides are applicable. The introduction of a chiral substituent, such as an oxazoline, at the 2-position of this compound would be a viable route to creating a stereochemically complex and valuable derivative.
Reactivity and Mechanistic Investigations of 4 Ethoxypyridine N Oxide
Electronic Effects and Reactivity Modulation
Influence of the Ethoxy Group on Ring Electron Density and Reactivity
The electronic character of the ethoxy group significantly modulates the electron density and subsequent reactivity of the pyridine (B92270) N-oxide ring. The oxygen atom of the ethoxy group, being electron-donating, increases the electron density within the pyridine ring. This effect is particularly pronounced at the ortho and para positions relative to the ethoxy group. However, the N-oxide functional group also exerts a strong electronic influence. The N-oxide group is considered to have both an inductive effect and a conjugative effect. clockss.org The N-oxide moiety can act as an electron donor, which increases the susceptibility of the pyridine ring to electrophilic attack. arkat-usa.org
In the case of 4-ethoxypyridine (B3339012) N-oxide, the electron-donating ethoxy group at the 4-position enhances the electron density of the ring, making it more reactive towards electrophiles compared to unsubstituted pyridine N-oxide. This increased electron density, particularly at the positions ortho to the N-oxide group (positions 2 and 6), influences the site selectivity of various reactions. Studies on related substituted pyridine N-oxides, such as 4-methylpyridine-N-oxide, have shown that electron-donating groups lead to specific structural changes, which in turn affect reactivity. nih.gov For instance, the presence of an electron-donating group can influence the bond lengths and angles within the pyridine ring, thereby altering its chemical behavior. nih.gov
The interplay between the electron-donating ethoxy group and the N-oxide functionality results in a unique electronic distribution that governs the compound's reactivity in various chemical transformations.
Analysis of Site Selectivity in Substitution Reactions
The site selectivity in substitution reactions of 4-ethoxypyridine N-oxide is a direct consequence of the electronic effects exerted by both the ethoxy and N-oxide groups. The N-oxide group generally directs electrophilic substitution to the 4-position of the pyridine ring. abertay.ac.uk However, with the 4-position already occupied by the ethoxy group, electrophilic attack is redirected to other positions.
For instance, in nitration reactions, the orienting effect of the N-oxide group is often stronger than that of an alkoxy group. abertay.ac.uk While 2-ethoxypyridine (B84967) is nitrated at the 5-position, the corresponding N-oxide undergoes nitration at the 4-position. abertay.ac.uk In 3-ethoxypyridine, nitration occurs at the 2-position, but for its N-oxide, the reaction takes place at the 4-position. abertay.ac.uk This demonstrates the powerful directing influence of the N-oxide group.
In the case of this compound, nucleophilic substitution reactions are also of significant interest. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of the ethoxy group at the 4-position makes the 2- and 6-positions the primary sites for nucleophilic substitution. This is because the electron-withdrawing nature of the N-oxide group makes these positions electron-deficient and thus susceptible to attack by nucleophiles. The ease of replacement of a nitro group in 4-nitropyridine-N-oxide by various nucleophiles highlights the high reactivity of the 4-position in such systems, which by extension, informs on the reactivity of the 2- and 6-positions in 4-ethoxy derivatives. researchgate.net
The table below summarizes the site selectivity in substitution reactions of related pyridine N-oxides, providing insight into the expected reactivity of this compound.
| Reactant | Substitution Position | Product |
| 2-Ethoxypyridine | 5 | 5-Nitro-2-ethoxypyridine |
| 2-Ethoxypyridine N-oxide | 4 | 4-Nitro-2-ethoxypyridine N-oxide |
| 3-Ethoxypyridine | 2 | 2-Nitro-3-ethoxypyridine |
| 3-Ethoxypyridine N-oxide | 4 | 4-Nitro-3-ethoxypyridine N-oxide |
Oxidation-Reduction Chemistry
Role as an Oxidizing Agent and in Oxygen Atom Transfer Processes
Pyridine N-oxides, including this compound, are known to function as oxidizing agents and participate in oxygen atom transfer reactions. The N-oxide group can donate its oxygen atom to a suitable acceptor, thereby being reduced to the corresponding pyridine. This property is fundamental to its role in various chemical transformations. google.com
The ability of 4-substituted pyridine N-oxides to act as oxygen atom transfer agents is influenced by the nature of the substituent at the 4-position. An electron-donating group like ethoxy can enhance the electron density on the N-oxide oxygen, potentially modulating its oxygen-transfer ability. These compounds can be utilized in the oxidation of various substrates. For example, they can mediate the electrochemical oxidation of benzylic C(sp³)–H bonds. The mechanism involves the N-oxide being oxidized to a pyridine N-oxyl radical cation, which then abstracts a hydrogen atom from the substrate.
The efficiency of oxygen atom transfer can be catalyzed by metal complexes. For instance, an oxorhenium(V) complex can catalyze the rapid and efficient transfer of an oxygen atom from a range of ring-substituted pyridine N-oxides to triphenylphosphine, resulting in the formation of the corresponding pyridines in high yield. researchgate.net
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of this compound and related compounds has been a subject of investigation, particularly in the context of mediated C–H bond oxygenation. acs.org The general mechanism for the electrochemical oxidation mediated by pyridine N-oxides involves the following steps:
Single-Electron Transfer: The pyridine N-oxide undergoes a single-electron oxidation at the anode to form a pyridine N-oxyl radical cation.
Hydrogen Atom Transfer (HAT): This highly reactive radical cation abstracts a hydrogen atom from the substrate, for example, from a benzylic C-H bond, generating a substrate radical.
Oxygen Trapping: The substrate radical then reacts with an oxygen source, often molecular oxygen, to form a peroxyl radical, which subsequently cleaves to yield the oxidized product, such as a carbonyl compound.
The presence of an electron-donating group like ethoxy can influence the oxidation potential of the pyridine N-oxide. In a study involving a ruthenium catalyst with a terpyridine ligand bearing an ethoxy group, the lower potential of the Ru(II/III) couple was consistent with the ethoxy group donating electron density to the metal center. acs.org This suggests that the electronic properties of the substituent directly impact the electrochemical behavior.
Reductive Transformations and Deoxygenation Strategies
The deoxygenation of pyridine N-oxides to their corresponding pyridines is a fundamental reductive transformation. Various reagents and methods have been developed to achieve this efficiently. These deoxygenation processes are crucial for both synthetic purposes and for understanding the reactivity of the N-oxide bond.
Several strategies for the deoxygenation of pyridine N-oxides have been reported, including:
Hexamethyldisilane: This reagent can convert heterocyclic N-oxides to the corresponding N-heterocycles in good yields. The process is believed to involve a 1,2-elimination mechanism. acs.org
Diboron (B99234) Reagents: Reagents like bis(pinacolato)diboron (B136004) can effectively deoxygenate pyridine N-oxides. The reaction proceeds through the coordination of the diboron reagent to the N-oxide oxygen, followed by a concerted B–O bond formation and N–O bond cleavage.
Titanium(IV) Chloride/Tin(II) Chloride: The reduction of p-nitropyridine N-oxide with this reagent system can lead to different products depending on the stoichiometry, including the corresponding azocompound or 4-pyridinamine. arkat-usa.org
Zinc: The use of zinc has been reported for the deoxygenation of pyridine N-oxides. arkat-usa.org
The choice of deoxygenation agent can be critical to avoid unwanted side reactions and to achieve high yields. For instance, complete deoxygenation without side products has been reported for certain methods, highlighting their efficiency.
Nucleophilic and Electrophilic Reactivity Studies
The unique electronic properties of the N-oxide functionality in pyridine N-oxides render them susceptible to attack by both electrophiles and nucleophiles. The oxygen atom can act as a nucleophile, while the aromatic ring, particularly at the 2- and 4-positions, becomes activated for nucleophilic substitution. scripps.edu
The Reissert-Kaufmann reaction is a classic transformation of quinoline, which can be extended to pyridine N-oxides. This reaction type typically involves the reaction of the N-oxide with an acid chloride and a cyanide source to introduce a cyano group at the 2-position. While specific studies on this compound in this context are not extensively detailed in the provided results, the general mechanism is applicable. For instance, studies on 4-nitropyridine (B72724) N-oxide and its derivatives show that the corresponding 2-cyano-4-nitropyridines can be obtained in good yields through a Reissert-Kaufmann-type reaction of N-methoxy-4-nitropyridinium methylsulfates. researchgate.netacs.org A simplified, related procedure involves reacting 4-nitro-pyridine-N-oxides with ethyl chloroformate and trimethylsilyl (B98337) cyanide to yield 4-chloro-2-cyanopyridine. researchgate.net
The general steps for such transformations involve:
Activation of the N-oxide by an acylating or alkylating agent.
Nucleophilic attack of cyanide at the C2 position of the activated pyridine ring.
Rearrangement and elimination to afford the 2-substituted pyridine.
These reactions highlight the ability of the N-oxide group to facilitate functionalization of the pyridine ring at positions that are typically less reactive in the parent heterocycle.
Direct arylation reactions provide an efficient method for forming carbon-carbon bonds, avoiding the pre-functionalization often required in traditional cross-coupling reactions. nih.gov Pyridine N-oxides have emerged as valuable substrates in this area, serving as stable and readily available alternatives to organometallic pyridine reagents. google.com
Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides has been shown to proceed with high yield and selectivity for the 2-position. researchgate.net This reactivity is significant as it allows for the synthesis of 2-arylpyridines, important motifs in medicinal chemistry and materials science. google.com Mechanistic studies on the direct arylation of pyridine N-oxide catalyzed by Pd(OAc)₂ and P(tBu)₃ suggest a cooperative catalytic system involving two distinct palladium centers. nih.gov Evidence indicates that a cyclometalated palladium complex, formed from the decomposition of the initial arylpalladium acetate (B1210297) complex, is the active catalyst for the C-H activation of the pyridine N-oxide. nih.gov
The scope of these reactions is broad, tolerating both electron-donating and electron-withdrawing groups on the pyridine N-oxide and the aryl bromide. google.com For example, both 4-methoxypyridine (B45360) N-oxide and 4-nitropyridine N-oxide have been successfully coupled with various aryl bromides. google.com
In addition to direct arylation, 4-ethoxypyridine has been observed as a side product in copper-catalyzed C-N cross-coupling reactions of 4-chloropyridinium chloride with piperazine (B1678402) when methanol (B129727) or ethanol (B145695) is used as the solvent. mdpi.com This indicates the potential for C-O bond formation under these conditions.
A summary of representative direct arylation and cross-coupling reactions involving pyridine N-oxides is presented below:
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂ / P(tBu)₃ | Pyridine N-oxide, Aryl bromide | 2-Arylpyridine | High selectivity for the 2-position. google.comresearchgate.net |
| Pd(OAc)₂ / P(tBu)₃ | 4-Methoxypyridine N-oxide, 4-Bromotoluene | 2-(p-tolyl)-4-methoxypyridine | Tolerates electron-donating groups. google.com |
| Pd(OAc)₂ / P(tBu)₃ | 4-Nitropyridine N-oxide, Aryl bromide | 2-Aryl-4-nitropyridine | Tolerates electron-withdrawing groups. google.com |
| Cu(I) supported on polyacrylate resin | 4-Chloropyridinium chloride, Piperazine (in Ethanol) | 4-Ethoxypyridine (side product) | Competitive C-O coupling observed. mdpi.com |
The N-O bond in pyridine N-oxides is relatively weak, with a bond dissociation energy of about 63.3 kcal/mol for pyridine N-oxide, making it susceptible to homolytic cleavage. thieme-connect.com This property allows pyridine N-oxides to participate in radical-based reactions. The N-oxide group can be reduced to form radical anions, which can then undergo further reactions. lmaleidykla.lt
For instance, 4-methoxypyridine N-oxide can act as a mediator in electrochemical oxidation processes, particularly for the activation of benzylic C(sp³)–H bonds. The proposed mechanism involves the single-electron oxidation of the N-oxide to a pyridine N-oxyl radical cation, which then abstracts a hydrogen atom from the benzylic position to generate a benzylic radical. This radical can then be trapped by oxygen to form a carbonyl product.
Furthermore, pyridine N-oxide derivatives have been shown to be effective substrates for radical-based arene/alkane cross-coupling reactions in the absence of a transition metal. researchgate.net This highlights the ability of the N-oxide to activate the pyridine ring towards radical attack.
The involvement of radical intermediates is also suggested in certain oxidation reactions where 4-methoxypyridine N-oxide is used as an oxidant. For example, the oxidation of pyridine nitrogen with m-chloroperoxybenzoic acid (mCPBA) is proposed to proceed through a radical intermediate.
Metal-Catalyzed Transformations Involving this compound
This compound and its analogs are versatile ligands and reagents in a variety of metal-catalyzed transformations. lmaleidykla.ltsmolecule.com The N-oxide functionality can coordinate to metal centers, influencing their reactivity and stability, or act as an oxygen atom transfer agent.
Key Metal-Catalyzed Reactions:
Palladium-Catalyzed Cross-Coupling: As discussed previously, palladium catalysts are highly effective for the direct arylation of pyridine N-oxides. nih.govgoogle.comresearchgate.net These reactions provide a direct route to substituted pyridines. Palladium-catalyzed oxidative cross-coupling reactions between azine N-oxides and thiazoles have also been developed. researchgate.net
Copper-Catalyzed Reactions: Copper catalysts have been employed in various transformations involving pyridine N-oxides. For example, copper(I) chloride catalyzes the deoxygenative ortho-substitution of N-oxides with Grignard reagents. thieme-connect.com Copper(I) complexes also catalyze the oxidative cycloisomerization of alkynyl oxiranes and oxetanes, where pyridine N-oxides can control the reaction pathway. thieme-connect.com Additionally, copper-catalyzed C-N cross-coupling reactions can sometimes lead to C-O coupled products like 4-ethoxypyridine. mdpi.com
Rhenium-Catalyzed Oxidations: Methyltrioxorhenium (MTO) is an efficient catalyst for the oxidation of pyridines to their corresponding N-oxides using hydrogen peroxide. researchgate.net
Other Transition Metals: Other transition metals like iron, manganese, and cobalt have been used to catalyze the oxidation of various substrates where pyridine N-oxides can play a role. researchgate.net
The table below summarizes some metal-catalyzed transformations where pyridine N-oxides are involved:
| Metal Catalyst | Reaction Type | Role of Pyridine N-Oxide | Example Substrates |
| Palladium | Direct Arylation / Cross-Coupling | Substrate | Pyridine N-oxides, Aryl halides nih.govgoogle.comresearchgate.net |
| Copper | Deoxygenative Substitution / Cycloisomerization / C-N Coupling | Reagent/Ligand/Substrate | Alkynyl oxiranes, Grignard reagents, Anilines mdpi.comthieme-connect.com |
| Rhenium | Oxidation | Product (from pyridine) | Pyridines, Hydrogen peroxide researchgate.net |
| Iron, Manganese, Cobalt | Oxidation | Potentially as a ligand or co-oxidant | α-monosubstituted malononitriles researchgate.net |
Spectroscopic Characterization and Computational Chemistry
Advanced Spectroscopic Probes for Structural and Electronic Elucidation
Spectroscopic methods are indispensable for confirming the identity, purity, and structural features of 4-Ethoxypyridine (B3339012) N-oxide. Each technique offers a unique window into the molecule's characteristics.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Ethoxypyridine N-oxide, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms and the electronic environment of the pyridine (B92270) ring.
The introduction of the N-oxide functionality and the 4-ethoxy group significantly influences the chemical shifts of the pyridine ring protons and carbons compared to unsubstituted pyridine. The N-oxide group generally causes a downfield shift of the neighboring protons (H-2 and H-6) in both ¹H and ¹³C NMR spectra due to its electron-withdrawing nature. nih.gov Conversely, the ethoxy group at the C-4 position is an electron-donating group, which would be expected to cause an upfield shift for the protons and carbons at the ortho (C-3, C-5) and para (C-4) positions relative to the substituent.
In structure-activity relationship (SAR) studies, subtle changes in the NMR chemical shifts upon modification of the substituents can provide insights into the electronic effects that govern biological activity or chemical reactivity. researchgate.netcore.ac.uk The shielding or deshielding of the pyridine ring nitrogen, observable through ¹⁵N NMR, is particularly sensitive to the electronic nature of substituents and can be a powerful probe in such studies. researchgate.netcore.ac.uk For instance, in a series of substituted pyridine N-oxides, the ¹⁵N chemical shift of the ring nitrogen is highly sensitive to substitution through inductive effects, steric effects, and the potential for electron delocalization. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Compound: 4-Methylpyridine N-Oxide in CDCl₃.
| Nucleus | Position | Chemical Shift (ppm) |
|---|---|---|
| ¹H | -CH₃ | 2.37 (s, 3H) |
| Ar-H | 7.12 (s, 2H) | |
| Ar-H | 8.13 (s, 2H) | |
| ¹³C | -CH₃ | 20.1 |
| Ar-C | 126.6 | |
| Ar-C | 138.0 | |
| Ar-C | 138.4 |
Data sourced from reference rsc.org.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. For this compound, these spectra are characterized by specific bands corresponding to the pyridine ring, the N-O bond, and the ethoxy substituent.
The N-O stretching vibration is a prominent feature in the IR spectra of pyridine N-oxides, typically appearing as a strong band. nih.gov Its exact frequency can be influenced by the electronic nature of the substituents on the pyridine ring. The spectra would also feature characteristic bands for C-H stretching of the aromatic ring and the ethyl group, C-O stretching of the ether linkage, and various pyridine ring breathing and deformation modes.
A detailed vibrational analysis has been performed on the closely related 4-Methoxypyridine (B45360) N-oxide, providing a strong basis for assigning the expected frequencies for the ethoxy analog. ias.ac.in The study investigated the infrared spectrum in solid and liquid states and the polarized laser Raman spectrum in the liquid state. ias.ac.in These analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, where shifts in vibrational frequencies can indicate the strength and nature of the interaction.
Table 2: Selected Fundamental Vibrational Frequencies for 4-Methoxypyridine N-oxide.
| Frequency (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~1620 | Ring stretching | IR, Raman |
| ~1240 | N-O stretching | IR, Raman |
| ~1020 | C-O stretching | IR, Raman |
| ~840 | Ring breathing | IR, Raman |
Data is a generalized representation from the detailed analysis in reference ias.ac.in.
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Pyridine N-oxides exhibit characteristic absorption bands in the UV region. thieme-connect.de The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. The position and intensity of these bands are sensitive to both the solvent and the nature of the substituents.
The N-oxide moiety and the 4-ethoxy group both act as auxochromes, modifying the absorption profile compared to unsubstituted pyridine. The electron-donating ethoxy group is likely to cause a bathochromic (red) shift of the absorption maxima. Studies on pyridazine (B1198779) N-oxides have identified n → π* transitions that contribute to their photochemical properties. nih.gov Similar transitions could be relevant for this compound. The solvatochromic effect, where the absorption wavelength changes with solvent polarity, can be used to study the hydrogen-bond donating ability of solvents and complexation phenomena. researchgate.net
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a molecule from its fragmentation pattern. For this compound (C₇H₉NO₂), the expected exact mass is approximately 139.06 g/mol . echemi.com
The fragmentation of pyridine N-oxides under electron ionization (EI) or other ionization techniques follows characteristic pathways. A common and diagnostic fragmentation is the loss of an oxygen atom ([M-16]⁺), which is often an intense peak. researchgate.netnih.gov Another typical fragmentation for alkyl-substituted pyridine N-oxides is the loss of an OH radical. researchgate.net For this compound, fragmentation of the ethoxy group, such as the loss of an ethyl radical ([M-29]⁺) or ethylene (B1197577) via a McLafferty-type rearrangement, would also be expected. researchgate.net The analysis of these fragmentation patterns is crucial for confirming the structure and identifying metabolites or degradation products. This deoxygenation process is associated with thermal activation and can be used to distinguish N-oxides from hydroxylated metabolites. nih.gov
Table 3: Expected Key Mass Spectrometric Fragments for this compound.
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 139 | [M]⁺ | Molecular Ion |
| 123 | [M-16]⁺ | Loss of Oxygen |
| 122 | [M-OH]⁺ | Loss of Hydroxyl Radical |
| 110 | [M-C₂H₅]⁺ | Loss of Ethyl Radical |
Fragmentation patterns are predicted based on general behavior of alkylpyridine N-oxides. researchgate.net
Quantum Chemical Computations and Theoretical Investigations
Theoretical methods, particularly those based on quantum chemistry, are powerful tools for complementing experimental data and providing deeper insights into the properties of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. For pyridine N-oxides, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net
DFT studies help in understanding the nature of the N-O bond, which is best described as a semipolar covalent bond with significant charge separation. thieme-connect.dechemtube3d.com The calculations can quantify the effects of the ethoxy substituent on the electronic properties of the pyridine N-oxide system. Key parameters such as orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges can be calculated to predict sites of electrophilic and nucleophilic attack, thus providing a theoretical basis for the molecule's reactivity. chemtube3d.com The resonance structures of pyridine N-oxide indicate that the ortho (2,6) and para (4) positions are susceptible to both nucleophilic and electrophilic attack, a dual reactivity that is influenced by substituents. thieme-connect.de DFT calculations can help rationalize reaction outcomes and guide synthetic efforts.
An in-depth analysis of the computational chemistry and spectroscopic characterization of this compound reveals significant insights into its molecular structure and reactivity. Through advanced computational modeling, researchers can predict and understand the compound's electronic properties, vibrational modes, and intermolecular behaviors.
2 Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Density Distributions)
Molecular orbital theory provides a framework for understanding the chemical reactivity and electronic properties of this compound. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity.
The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com For this compound, the electron-donating nature of the ethoxy group at the para position significantly influences these orbitals. The ethoxy group increases the electron density of the pyridine ring, which raises the energy of the HOMO. A higher HOMO energy level indicates a greater propensity to donate electrons.
The HOMO-LUMO energy gap is a key determinant of chemical reactivity; a smaller gap suggests the molecule is more polarizable and has a higher chemical reactivity. irjweb.com Computational studies on analogous 4-substituted pyridine N-oxides show that electron-donating groups affect this gap, influencing the molecule's stability and interactions. The energy gap for this compound is expected to reflect a molecule that is reactive yet stable enough for various applications.
Charge density distribution, often analyzed using methods like Natural Bond Orbital (NBO) analysis, elucidates the electronic structure of the molecule. This analysis for this compound would confirm the highly polar nature of the semipolar N→O bond. nih.gov The NBO scheme reveals a significant positive charge on the nitrogen atom and a negative charge on the oxygen atom, consistent with the N⁺-O⁻ zwitterionic representation. The ethoxy group contributes to the delocalization of charge throughout the aromatic system, enhancing the electron density on the ring. This charge distribution is fundamental to understanding the molecule's dipole moment and how it interacts with other molecules.
| Parameter | Description | Significance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Energy is raised by the electron-donating ethoxy group, increasing its donor capability. Localized on the π-system of the ring and the oxygen atoms. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. | Primarily located on the π* anti-bonding orbitals of the pyridine ring. Its energy level determines the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity, lower stability, and higher polarizability. irjweb.comnih.gov The ethoxy group modulates this gap. |
| Charge Density Distribution | The distribution of electron charge across the molecule. | Shows a highly polar N⁺-O⁻ bond and increased electron density on the aromatic ring due to the ethoxy group. This influences electrostatic interactions and reactivity sites. nih.gov |
3 Prediction of Spectroscopic Parameters and Reaction Pathways
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, providing data that complements experimental findings. For this compound, methods such as Density Functional Theory (DFT) can be used to calculate its vibrational frequencies. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Key predicted vibrational modes for this molecule would include the characteristic N-O stretching frequency, stretching and bending modes of the aromatic ring, and the vibrations associated with the ethoxy group, such as C-O-C stretching and C-H bending. Comparing theoretical spectra with experimental data helps in the precise assignment of spectral bands and confirms the molecular structure. scirp.org
Furthermore, computational modeling is instrumental in elucidating reaction pathways and mechanisms. The reactivity of pyridine N-oxides is diverse, including deoxygenation, nucleophilic substitution, and cycloaddition reactions. scribd.com Theoretical calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows researchers to determine the activation energy and predict the most favorable reaction pathway. For instance, in reactions involving oxygen transfer from the N-oxide group, computational studies can model the N-O bond cleavage, providing insights into the reaction's kinetics and thermodynamics. nih.govmdpi.com Such predictions are invaluable for designing new synthetic routes and understanding the chemical behavior of this compound in various chemical environments.
4 Conformational Analysis and Modeling of Intermolecular Forces
The structural flexibility of this compound is primarily due to the conformational freedom of the ethoxy group. This group can rotate around the C(ring)–O and O–C(ethyl) single bonds. Conformational analysis, performed using computational methods, can determine the potential energy landscape associated with these rotations. By calculating the energy of the molecule as a function of the dihedral angles, it is possible to identify the most stable, low-energy conformers as well as the energy barriers for interconversion between them. For 4-alkoxypyridine derivatives, the most stable conformation is typically one where the alkoxy group is coplanar with the pyridine ring, as this arrangement maximizes π-conjugation.
Modeling intermolecular forces is crucial for understanding the properties of this compound in the solid state and in solution. The molecule's highly polar N-O bond and the presence of oxygen atoms in the ethoxy group make it a candidate for forming various non-covalent interactions. Computational models can predict and quantify the strength of these interactions, which include:
Hydrogen Bonding: Weak C–H···O hydrogen bonds are expected, where the N-oxide oxygen atom or the ethoxy oxygen atom acts as the hydrogen bond acceptor. These interactions play a significant role in determining the crystal packing arrangement. researchgate.net
π–π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
van der Waals Forces: These are ubiquitous attractive or repulsive forces between molecules.
Understanding these intermolecular forces helps in predicting crystal structures, solubility, and other macroscopic properties of the compound. Studies on related pyridine N-oxide structures have shown that such weak interactions are fundamental in directing the formation of specific supramolecular architectures. nih.gov
Applications in Chemical Synthesis and Materials Science
Reagents and Building Blocks in Organic Synthesis
The reactivity of the pyridine (B92270) N-oxide moiety makes this compound a highly useful intermediate and building block in organic synthesis. The N-oxide group activates the pyridine ring, facilitating reactions that are otherwise difficult with the parent pyridine.
4-Ethoxypyridine (B3339012) N-oxide serves as an excellent precursor for a variety of 4-substituted pyridine derivatives. The N-oxide group significantly activates the pyridine ring, particularly at the 2- and 4-positions, enhancing its susceptibility to both nucleophilic and electrophilic substitution reactions. researchgate.net A common strategy involves the use of a related precursor, 4-nitropyridine-N-oxide, where the nitro group can be readily displaced by various nucleophiles. researchgate.netsemanticscholar.org The resulting substituted N-oxides can then be deoxygenated to yield the final functionalized pyridine. researchgate.netsemanticscholar.org This two-step process provides a reliable route to pyridines that are otherwise challenging to synthesize. researchgate.net
For instance, 4-nitropyridine-N-oxide can be converted to 4-chloro-, 4-bromo-, and 4-ethoxypyridine-N-oxide. researchgate.netsemanticscholar.org These intermediates are then quantitatively reduced to the corresponding pyridine derivatives. semanticscholar.org This methodology highlights the utility of the N-oxide as a directing and activating group that is later removed.
Table 1: Examples of Functionalized Pyridine Derivatives from Pyridine N-Oxide Precursors
| Precursor | Reagent/Condition | Intermediate Product | Final Product (after deoxygenation) |
|---|---|---|---|
| 4-Nitropyridine (B72724) N-oxide | HCl | 4-Chloropyridine (B1293800) N-oxide | 4-Chloropyridine |
| 4-Nitropyridine N-oxide | HBr | 4-Bromopyridine N-oxide | 4-Bromopyridine |
| 4-Nitropyridine N-oxide | Sodium Ethoxide | 4-Ethoxypyridine N-oxide | 4-Ethoxypyridine |
| Pyridine N-oxide | Grignard Reagents / TFAA | 2-Substituted Pyridine | 2-Substituted Pyridine |
This table illustrates general transformations possible with pyridine N-oxide systems, demonstrating their role as precursors.
The N-oxide functionality is instrumental in facilitating a range of targeted functional group interconversions on the pyridine ring. The chemistry of pyridine N-oxides is rich, allowing for transformations such as deoxygenation, nucleophilic substitution, and metallation followed by electrophilic substitution. arkat-usa.org
One of the most fundamental interconversions is the deoxygenation of the N-oxide to the corresponding pyridine. arkat-usa.org This reaction is often the final step after the N-oxide has been used to direct other functionalizations. Furthermore, the presence of the N-oxide group facilitates nucleophilic substitution reactions, particularly for leaving groups at the 4-position. arkat-usa.org For example, as mentioned, the nitro group in 4-nitropyridine-N-oxide is readily replaced by halides and alkoxides. researchgate.netsemanticscholar.org The N-oxide can also be activated to allow for the introduction of other functional groups, such as cyano and amino moieties, providing a versatile platform for diverse molecular architectures. researchgate.netmdpi.org
Catalytic Applications in Organic Transformations
Pyridine N-oxides, including this compound, are employed in various catalytic processes, either as catalysts themselves or as ligands that modify the properties of metal catalysts.
Heterocyclic N-oxides are recognized for their utility as oxidants, auxiliary agents, and catalysts in organic reactions. arkat-usa.org The N-oxide group possesses a unique electronic nature, capable of acting as both an electron donor and an electron acceptor, which is key to its catalytic activity. arkat-usa.org In certain contexts, N-oxides can function as oxygen atom transfer agents. researchgate.net
Their redox activity is particularly relevant in photoredox catalysis, where pyridine N-oxy radicals can be generated as highly reactive intermediates. researchgate.net These species can participate in a variety of transformations, including C-H functionalization reactions. nih.gov The reduction of N-oxides is also a significant process. For example, the reduction of 4-nitropyridine N-oxide can be controlled to yield different products depending on the reducing agent and conditions; low-valent titanium reagents have been used to produce azo or amino pyridines. researchgate.net While many studies focus on the broader class of pyridine N-oxides, the principles apply to this compound, highlighting its potential role in mediating oxidative and reductive transformations.
Pyridine N-oxides are effective ligands for a wide range of transition metals, forming coordination complexes that can be used as catalysts. wikipedia.org They typically bind to metal centers through the oxygen atom. wikipedia.org The electronic properties of the pyridine ring, modified by substituents like the ethoxy group at the 4-position, can tune the donor properties of the ligand and, consequently, the reactivity of the metal complex.
Complexes of substituted pyridine N-oxides with metals such as rhodium(I), palladium(II), and platinum(II) have been prepared. researchgate.net These complexes have applications in catalysis. For example, rhodium(I) complexes with pyridine N-oxide ligands have been described, as have binuclear palladium and platinum derivatives. researchgate.net The formation of such complexes indicates that this compound can serve as a support or ligand for transition metal catalysts, potentially influencing the selectivity and efficiency of catalytic cycles like cross-coupling reactions or hydrogenations. acs.orgacs.org
Table 2: Transition Metal Complexes with Pyridine N-Oxide Ligands
| Metal | Complex Type | Potential Application |
|---|---|---|
| Rhodium(I) | Cationic [Rh(COD)L₂]ClO₄ | Catalysis |
| Palladium(II) | Binuclear [Pd(µ-L)(C₆X₅)₂]₂ | Catalysis |
| Platinum(II) | Binuclear [Pt(µ-L)(C₆X₅)₂]₂ | Catalysis |
| Nickel(II) | Octahedral [Ni(ONC₅H₅)₆]²⁺ | Magnetic Materials |
| Iron(II) | Octahedral [Fe(ONC₅H₅)₆]²⁺ | Catalysis, Materials |
L represents a substituted pyridine N-oxide ligand. This table provides examples of the types of metal complexes formed.
Advanced Materials Development
The structural and electronic characteristics of this compound make it a candidate for incorporation into advanced materials, including polymers and coordination networks.
The development of block copolymers containing poly(vinylpyridine N-oxide) segments is an active area of research. digitellinc.com These materials are synthesized by the oxidation of precursor poly(styrene)-block-poly(vinylpyridine) copolymers. digitellinc.com The resulting poly(styrene)-block-poly(vinylpyridine N-oxide) (PS-b-PVPNO) copolymers exhibit enhanced incompatibility between the blocks due to the increased dipole moment of the vinylpyridine N-oxide segments. digitellinc.com This property facilitates self-assembly into well-ordered nanostructures, such as cylinders and lamellae, with feature sizes in the sub-10 nm range. digitellinc.com Such materials are promising for applications in next-generation lithography and nanopatterning for the microelectronics industry. digitellinc.com
Furthermore, pyridine N-oxides with electron-donating substituents, such as 4-methoxypyridine (B45360) N-oxide (a close analog of this compound), have been shown to react with silver(I) salts to form one-dimensional coordination polymers. researchgate.net In these structures, the N-oxide ligand can bridge multiple silver atoms, leading to the formation of extended networks. researchgate.net This demonstrates the potential of this compound as a building block for creating novel coordination polymers with interesting structural and potentially functional properties.
Incorporation into Polymer Composites for Enhanced Properties
While direct studies on the incorporation of this compound into polymer composites are not extensively documented, the broader class of pyridine N-oxide-containing polymers has been investigated for creating materials with enhanced functionalities. The introduction of the polar N-oxide group can significantly alter the properties of a polymer.
Research into block copolymers containing poly(vinylpyridine N-oxide) (PVPNO) has shown that the strong dipole moment of the N-oxide moiety increases the immiscibility between polymer blocks. For instance, in poly(styrene)-block-poly(vinylpyridine N-oxide) (PS-b-PVPNO), the enhanced block incompatibility facilitates the formation of well-ordered microphase-separated domains with feature sizes in the sub-10 nm range. This property is highly desirable for applications in next-generation nanolithography. The facile oxidation of the precursor polymers, such as poly(styrene)-block-poly(vinylpyridine), provides a straightforward method to tune the interaction parameters and achieve these nanoscale structures.
Furthermore, polymers containing tertiary amine oxide functionalities are explored for their zwitterionic character, which imparts unique antifouling properties. These zwitterionic polymers can create surfaces that resist the non-specific adsorption of proteins and other biomolecules, a critical requirement for biomedical devices and implants. The N-oxide group contributes to a near-neutral surface charge, which is key to minimizing biofouling.
The potential incorporation of this compound as a monomer or a functional additive in polymer composites could therefore be envisaged to introduce or enhance properties such as:
Dielectric constant: The polar nature of the N-oxide group could increase the dielectric constant of the composite material.
Adhesion: The ability of the N-oxide group to form hydrogen bonds could improve adhesion between different phases of a composite material.
Surface properties: Modification of polymer surfaces with this compound could be used to tailor their hydrophilicity and antifouling characteristics.
Table 1: Comparison of Block Copolymer Properties Before and After Oxidation
| Property | Precursor Polymer (e.g., PS-b-P2VP) | Oxidized Polymer (e.g., PS-b-P2VPNO) |
| Block Incompatibility | Lower | Higher |
| Self-Assembly | Often disordered | Ordered cylindrical or lamellar structures |
| Domain Size | Larger | Sub-10 nm |
Design of High Energy Density Materials (HEDMs)
The design of High Energy Density Materials (HEDMs) focuses on maximizing the energy release from a given mass or volume of a compound. A key strategy in this field is to achieve a high positive heat of formation and a favorable oxygen balance, which is the degree to which a molecule contains its own oxidizer for the combustion of its fuel components (typically carbon and hydrogen).
The introduction of N-oxide moieties into heterocyclic compounds is a well-established method to improve the energetic properties of a molecule. The N→O bond contributes significantly to the heat of formation and increases the oxygen content of the compound without substantially increasing its molecular weight. This can lead to higher density, detonation velocity, and detonation pressure, which are critical performance parameters for HEDMs.
While this compound itself is not typically classified as a high-energy material, its structural motif can be a building block for more complex energetic molecules. The pyridine N-oxide core can be further functionalized with energetic groups, such as nitro (-NO₂) or amino (-NH₂) groups, to create novel HEDMs. The presence of the N-oxide oxygen atom can improve the oxygen balance of these derived compounds.
For example, the introduction of multiple nitro groups onto a pyridine N-oxide scaffold would result in a molecule with a high degree of oxidation and a significant positive heat of formation. The general principle is that increasing the number of N-oxide groups and other energetic functionalities on a core structure enhances its energetic performance.
Table 2: Contribution of Functional Groups to Energetic Properties
| Functional Group | Contribution to Oxygen Balance | Contribution to Heat of Formation |
| N-Oxide (N→O) | Increases | Positive |
| Nitro (-NO₂) ** | Significantly Increases | Positive |
| Azide (-N₃) | Decreases | Highly Positive |
| Amino (-NH₂) ** | Decreases | Variable |
Crystal Engineering for Designer Solid-State Materials
Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. Pyridine N-oxides, including 4-alkoxy substituted derivatives, are highly valuable building blocks in crystal engineering due to the strong hydrogen bond accepting capability of the N-oxide oxygen atom.
This compound can participate in a variety of non-covalent interactions, including:
Hydrogen Bonding: The N-oxide oxygen is a potent hydrogen bond acceptor, readily forming strong interactions with hydrogen bond donors such as carboxylic acids, amides, and phenols. This has been exploited to form co-crystals of active pharmaceutical ingredients (APIs) to modify their physical properties like solubility and stability.
Halogen Bonding: The N-oxide group can also act as a halogen bond acceptor, interacting with halogen atoms (I, Br, Cl) that have a region of positive electrostatic potential (a σ-hole).
Coordination Chemistry: As a ligand, this compound can coordinate to metal centers through its oxygen atom, leading to the formation of a wide array of coordination polymers and metal-organic frameworks (MOFs). The specific structure and properties of these materials are dictated by the coordination geometry of the metal ion and the bridging nature of the ligand.
A notable application in this area is the use of the carboxamide-pyridine N-oxide heterosynthon. This is a robust and predictable supramolecular recognition motif where a carboxamide N-H group hydrogen bonds to the N-oxide oxygen. This reliable interaction allows for the programmed assembly of molecules in the solid state to form specific architectures, such as helical or sheet-like structures. The ethoxy group in this compound can further influence the crystal packing through weaker interactions, providing a means to fine-tune the resulting solid-state structure.
Table 3: Intermolecular Interactions Involving 4-Alkoxypyridine N-Oxides in Crystal Engineering
| Interaction Type | Donor Group | Acceptor Group | Resulting Structure |
| Hydrogen Bonding | -OH, -NH, -COOH | N-Oxide Oxygen | Co-crystals, supramolecular assemblies |
| Halogen Bonding | -I, -Br, -Cl | N-Oxide Oxygen | Halogen-bonded co-crystals |
| Coordination Bonding | Metal Ion | N-Oxide Oxygen | Coordination polymers, MOFs |
Biological and Medicinal Chemistry Research
Antimicrobial Activities
Antibacterial Efficacy and Proposed Mechanisms of Action
Specific studies detailing the direct antibacterial efficacy of 4-Ethoxypyridine (B3339012) N-oxide as a singular compound are not extensively represented in the reviewed scientific literature. While the broader class of pyridine (B92270) N-oxides has been a subject of interest in antimicrobial research, dedicated investigations to determine the minimum inhibitory concentrations (MICs) or specific mechanisms of action for the 4-ethoxy variant against various bacterial strains are limited.
Potential as a Quorum Sensing Inhibitor
The potential for 4-Ethoxypyridine N-oxide to act as a quorum sensing inhibitor has not been specifically documented in the available research. Quorum sensing inhibition is a noted activity for some substituted pyridine N-oxides, but direct evidence or mechanistic studies involving the 4-ethoxy derivative are not presently available.
Anticancer Research
The primary role of this compound in anticancer research has been as a ligand in the synthesis of metal-based coordination complexes. These complexes are then evaluated for their biological activity.
Cytotoxic Activity against Cancer Cell Lines
Due to the lack of specific data for the standalone compound, a data table on the cytotoxic activity of this compound cannot be generated.
Modulation of Enzyme Functions and Allosteric Effects
There is limited information available regarding the direct modulation of enzyme functions or allosteric effects by this compound. The compound has been noted for its use as an O-nucleophilic catalyst in the synthesis of triadenylate and its analogues, where it accelerates the coupling reaction. researchgate.net This catalytic function, however, is distinct from the specific modulation of biological enzyme pathways in a medicinal chemistry context.
Neuroprotective Investigations and Mechanisms
Enzyme Activity and Metabolic Pathway Studies
The N-oxide functional group can influence a molecule's interaction with enzymes and its metabolic fate. Historically, heterocyclic N-oxides were often considered byproducts of the hepatic metabolism of N-heterocyclic therapeutic agents nih.gov.
Role as a Substrate for Specific Enzymes
Pyridine N-oxide derivatives can serve as substrates for various enzymes. For instance, a study on the enzymatic reduction of a series of pyridine N-oxide compounds by the single-electron transferring flavoenzyme Anabaena PCC 7119 ferredoxin-NADP+ oxidoreductase (FNR) demonstrated that these compounds are efficient substrates researchgate.net. The study determined the steady-state bimolecular rate constants (kcat/Km) for the reduction of several pyridine N-oxides, which were found to be in the range of 1.3 × 10¹ to 2.0 × 10⁴ M⁻¹s⁻¹ researchgate.net. The reactivity of these derivatives was shown to be dependent on their electron-accepting potency researchgate.net.
Below is a table summarizing the kinetic parameters for the reduction of various substituted pyridine N-oxides by FNR, illustrating the influence of different substituents on their enzymatic reduction.
| Compound | kcat/Km (M⁻¹s⁻¹) |
| Pyridine-N-oxide | 6.8 ± 1.4 x 10¹ |
| 4-Chloropyridine-N-oxide | 1.3 ± 0.2 x 10² |
| 4-Chloro-2,3-dimethylpyridine-N-oxide | 7.1 ± 0.9 x 10¹ |
| 2-Chloro-3-methoxy-6-nitropyridine N-oxide | 8.8 ± 0.4 x 10³ |
| 4-Nitropyridine (B72724) N-oxide | 2.0 ± 0.3 x 10⁴ |
| 4-Nitrobenzyl alcohol | 1.4 ± 0.1 x 10² |
| Data sourced from a study on the enzymatic reduction of pyridine N-oxide derivatives researchgate.net. |
Influence on Enzyme Interactions and Biological Processes
The introduction of an N-oxide group can modulate how a molecule interacts with biological targets. In some cases, the N-oxide can act as a bioisostere for other functional groups, leading to improved interactions with enzyme active sites nih.gov. For example, in the development of thrombin inhibitors, replacing a pyrazinone group with a pyridine N-oxide moiety resulted in superior inhibitory activities nih.gov. This suggests that the N-oxide group can form critical hydrogen bonding networks that influence enzyme function nih.gov.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of new, more potent therapeutic agents nih.govnih.gov.
Correlating Structural Modifications with Biological Responses
For pyridine N-oxide derivatives, the nature and position of substituents on the pyridine ring have been shown to significantly impact their biological activity. For instance, in a study evaluating the antiviral activity of various pyridine N-oxide derivatives against feline and human coronaviruses, it was found that the potency and virus specificity depended on the specific location of substituents such as alkyl, halogeno, and nitro groups nih.gov. However, the study also noted a generally poor structure-antiviral activity relationship for this particular class of compounds against the tested viruses, indicating the complexity of these interactions nih.gov. The N-oxide moiety itself was found to be essential for the observed anti-coronavirus activity nih.gov.
The following table provides a conceptual illustration of how different substituents on the pyridine N-oxide ring might influence biological activity, based on general findings in the literature.
| Substituent Type | Position | General Effect on Biological Activity |
| Electron-withdrawing (e.g., -NO₂) | 4-position | Can increase susceptibility to enzymatic reduction researchgate.net. |
| Halogen (e.g., -Cl) | Various | Variable effects on potency and selectivity nih.gov. |
| Alkyl (e.g., -CH₃) | Various | Can influence lipophilicity and steric interactions nih.gov. |
Rational Design of Novel Bioactive Derivatives
The insights gained from SAR studies are fundamental to the rational design of new bioactive molecules researchgate.netresearchgate.net. By understanding which structural features are responsible for a desired biological effect, medicinal chemists can design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The pyridine N-oxide scaffold is considered a valuable building block in this process due to the diverse biological activities exhibited by its derivatives and the synthetic accessibility for introducing various functional groups researchgate.netresearchgate.net. The functionalization of pyridine N-oxides allows for the systematic modification of the molecule to optimize its interaction with a specific biological target researchgate.net.
Toxicological and Environmental Research
Mutagenicity and Genotoxicity Assessment
The assessment of mutagenic and genotoxic potential is a critical component of toxicological research for any chemical compound. These studies investigate the capacity of a substance to induce mutations in genetic material or to damage DNA, which can inform predictions of potential carcinogenicity.
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical substances. The test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are auxotrophic mutants, meaning they have lost the ability to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay determines if a test substance can cause a reverse mutation, restoring the bacteria's ability to grow in an amino acid-deficient medium.
In a key study, 4-Ethoxypyridine (B3339012) N-oxide was evaluated for its mutagenic potential using the Ames plate incorporation method. The experiment was conducted in compliance with OECD Guideline 471, using Salmonella typhimurium strains TA1535, TA1537, TA98, TA100, and Escherichia coli strain WP2uvrA. The compound was tested at five dose levels, ranging from 50 to 5000 µ g/plate , both with and without metabolic activation by a rat liver S9 fraction.
The results indicated that 4-Ethoxypyridine N-oxide did not cause any significant increases in the frequency of revertant colonies in any of the bacterial strains tested, either in the presence or absence of metabolic activation. The study concluded that under the experimental conditions, this compound is considered to be non-mutagenic. The positive control chemicals used in the assay showed marked increases in revertant colonies, confirming the validity of the test system.
Table 1: Summary of Ames Test Results for this compound
| Parameter | Details |
|---|---|
| Test Method | Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method |
| Guidelines | OECD Guideline 471 |
| Bacterial Strains | Salmonella typhimurium (TA1535, TA1537, TA98, TA100) and Escherichia coli (WP2uvrA) |
| Dose Range | 50 to 5000 µg/plate |
| Metabolic Activation | Tested with and without rat liver S9 fraction |
| Result | No significant increase in revertant colonies |
| Conclusion | Non-mutagenic under the test conditions |
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activities of chemicals, including mutagenicity, based on their molecular structure. These in silico methods are valuable for prioritizing chemicals for further testing and for assessing impurities that may be difficult to test experimentally. researchgate.net
For the chemical class of aromatic N-oxides, which includes this compound, the group has often been considered a "structural alert" for mutagenicity. nih.govresearchgate.net However, recent comprehensive analyses of public and proprietary databases have questioned the broad applicability of this alert. nih.govresearchgate.netnih.gov Research has shown that while certain specific subclasses of aromatic N-oxides, such as quindioxins and benzo[c] researchgate.netnih.govfishersci.comoxadiazole 1-oxides, are associated with mutagenicity, the general class of aromatic N-oxides is not consistently mutagenic. researchgate.netnih.gov This has led to a downgrading of the general aromatic N-oxide alert in some expert-rule-based QSAR models. nih.govresearchgate.netnih.gov
For a specific compound like this compound, a QSAR assessment would involve using at least two complementary models (one statistical-based and one expert-rule-based) to predict the outcome in an Ames test. The models analyze substructures and physicochemical properties of the molecule to compare it against databases of known mutagens and non-mutagens. nih.gov Given the negative experimental Ames test data for this compound, it would be expected to be predicted as non-mutagenic by well-calibrated QSAR models, consistent with the trend that simple aromatic N-oxides are often not DNA reactive. researchgate.net
The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage, such as single- and double-strand breaks and alkali-labile sites, in individual eukaryotic cells. wikipedia.orgresearchgate.net In this technique, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail," the intensity of which is proportional to the extent of DNA damage. wikipedia.org
While specific studies employing the Comet assay to evaluate this compound were not identified, this method represents a standard approach for genotoxicity testing. researchgate.net A typical assessment would involve exposing a relevant cell line (e.g., human lymphocytes or a mammalian cell line) to various concentrations of the compound. The amount of DNA in the comet tail would then be measured to determine if the compound induces DNA strand breaks. nih.gov The assay can also be modified with specific enzymes, like formamidopyrimidine DNA glycosylase (Fpg), to detect oxidative DNA damage. researchgate.net Given the negative result in the Ames test, which detects point mutations, the Comet assay would provide complementary information on a different type of DNA damage (strand breaks).
Mechanisms of Toxicological Effects
Understanding the mechanisms by which a compound may exert toxic effects is fundamental to characterizing its hazard profile. This involves investigating its potential to cause systemic or organ-specific damage and elucidating the molecular interactions that lead to adverse biological responses.
Systemic and specific organ toxicity studies are designed to identify target organs that may be adversely affected by a chemical following single or repeated exposure. While detailed in vivo systemic toxicity studies for this compound are not extensively documented in the available literature, hazard classifications for structurally related pyridine (B92270) N-oxide compounds can provide some insight.
For instance, related compounds like 4-Methoxypyridine (B45360) N-oxide and 4-Nitropyridine (B72724) N-oxide are noted to cause skin, eye, and respiratory system irritation. nih.govfishersci.comresearchgate.net Safety data for a similar compound, 2-ethyl-4-nitropyridine N-oxide, indicates that in subacute experiments, the primary target organ system was the blood. rjhas.ru For other pyridine N-oxides, hazard statements suggest potential for specific target organ toxicity (STOT) following a single exposure, primarily affecting the respiratory system. sigmaaldrich.comjnc-corp.co.jp These findings suggest that, should this compound exhibit organ toxicity, the respiratory tract and the blood system could be potential targets. However, without specific studies on this compound, these remain extrapolations based on chemical analogues.
Methemoglobinemia is a condition characterized by the presence of an elevated level of methemoglobin in the blood. Methemoglobin is an oxidized form of hemoglobin where the iron in the heme group is in the ferric (Fe³⁺) state instead of the normal ferrous (Fe²⁺) state. longdom.org This change renders the hemoglobin unable to bind and transport oxygen, which can lead to tissue hypoxia. nih.gov
Acquired methemoglobinemia is most commonly caused by exposure to oxidizing drugs and chemicals, particularly those containing nitrogen, such as aniline derivatives, nitrates, and certain local anesthetics. longdom.orgnih.gov The mechanism involves the oxidizing agent directly or indirectly facilitating the oxidation of hemoglobin's iron. Some N-hydroxylated metabolites of aromatic amines are known to undergo a co-oxidation reaction with oxyhemoglobin, leading to the formation of methemoglobin. nih.gov
Environmental Fate and Transport
The environmental fate and transport of this compound are crucial aspects in assessing its potential ecological impact. The behavior of this compound in various environmental compartments is governed by its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. Due to a lack of direct experimental data for this compound, its environmental behavior is largely inferred from data on structurally similar compounds, such as pyridine N-oxide and other substituted pyridines.
Water Solubility and Mobility in Aquatic Systems
The mobility of this compound in aquatic systems is therefore expected to be significant. Dissolved in water, it can be transported with water currents, potentially leading to its distribution far from the source of contamination. Its partitioning between water and sediment will depend on its octanol-water partition coefficient (Kow) and its tendency to adsorb to organic matter and clay particles in the sediment. For pyridine, it has been noted that it may sorb to soils and sediments nih.gov. However, without a measured soil organic carbon-water partitioning coefficient (Koc) for this compound, its precise mobility in soil and sediment remains an area for further investigation.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Water Solubility | Predicted LogP |
| This compound | C₇H₉NO₂ | 139.15 | High (inferred) | - |
| Pyridine N-oxide | C₅H₅NO | 95.10 | High wikipedia.org | - |
| 4-Methoxypyridine N-oxide | C₆H₇NO₂ | 125.13 | Soluble in most common organic solvents researchgate.net | -0.7 |
Note: Predicted values are based on the properties of structurally similar compounds due to the lack of direct experimental data for this compound.
Degradation Pathways and Persistence in the Environment
The persistence of this compound in the environment is determined by its resistance to various degradation processes, including biodegradation and abiotic degradation (e.g., hydrolysis, photolysis).
Biodegradation: The biodegradation of pyridine and its derivatives has been the subject of numerous studies. Generally, the pyridine ring is susceptible to microbial degradation, although the rate and pathway can be significantly influenced by the nature and position of substituents tandfonline.comresearchgate.net. Various bacteria isolated from soil and sludge have been shown to utilize pyridines as a source of carbon and nitrogen tandfonline.com.
The microbial degradation of pyridines often involves initial hydroxylation of the ring, followed by ring cleavage researchgate.net. For pyridine itself, a proposed pathway in Arthrobacter sp. involves a direct ring cleavage catalyzed by a monooxygenase system, leading to the formation of succinic acid nih.gov. It is plausible that this compound could be biodegraded through similar pathways. The ethoxy group might be cleaved prior to or after the initial attack on the pyridine N-oxide ring. However, the presence of the N-oxide functional group may influence the susceptibility of the compound to microbial attack. Some studies on other chemical classes have shown that N-oxide transformation products can be more persistent than their parent compounds nih.gov.
Abiotic Degradation: Information regarding the abiotic degradation of this compound is scarce.
Hydrolysis: The ether linkage in the ethoxy group is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The pyridine N-oxide moiety is also not expected to undergo significant hydrolysis.
Photolysis: Pyridine and its derivatives can undergo photochemical transformations in the environment tandfonline.com. The absorption of UV radiation can lead to the degradation of these compounds. The specific photolytic fate of this compound would depend on its UV absorption spectrum and the quantum yield of the degradation reaction. Without experimental data, it is difficult to predict its environmental persistence with respect to photolysis.
Table 2: Summary of Potential Environmental Fate of this compound
| Environmental Process | Potential Fate of this compound | Influencing Factors |
| Mobility in Water | High, due to expected high water solubility. | Water currents, partitioning to sediment. |
| Mobility in Soil | Moderate to high, depending on adsorption characteristics. | Soil organic matter content, clay content. |
| Biodegradation | Likely to be biodegradable. | Microbial population, presence of other substrates, environmental conditions (pH, temperature, oxygen). |
| Abiotic Degradation | Potentially susceptible to photolysis. Hydrolysis is expected to be slow. | Sunlight intensity, presence of photosensitizers. |
| Persistence | Persistence will depend on the rates of biotic and abiotic degradation. | Specific environmental compartment and conditions. |
Future Perspectives and Emerging Research Directions
Computational Design of Novel Derivatives with Tailored Properties
The future of 4-ethoxypyridine (B3339012) N-oxide research will likely be heavily influenced by computational chemistry. While specific computational studies on 4-ethoxypyridine N-oxide are not yet widely reported, the groundwork has been laid by extensive theoretical investigations into related pyridine (B92270) N-oxide systems. These studies provide a framework for the in silico design of novel this compound derivatives with precisely tailored electronic, steric, and coordination properties.
Future computational work could focus on:
Predicting Reactivity and Stability: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of the pyridine ring and the N-oxide group in various chemical environments. This will be crucial for designing derivatives with enhanced stability or specific reactivity for applications in catalysis and materials science.
Modeling Intermolecular Interactions: Understanding and predicting the nature and strength of non-covalent interactions, such as hydrogen bonding and π-stacking, is essential for the design of self-assembling systems and crystal engineering.
Virtual Screening for Biological Activity: Computational docking and molecular dynamics simulations can be used to screen libraries of virtual this compound derivatives for potential biological targets. This approach can significantly accelerate the discovery of new therapeutic agents.
Integration into Multi-component Systems for Advanced Functional Applications
The ability of the N-oxide group to act as a versatile ligand for metal ions opens up a vast landscape for the construction of multi-component systems with advanced functional applications. Research on related pyridine N-oxides has demonstrated their utility in forming coordination polymers and supramolecular assemblies.
Future research in this area for this compound could include:
Luminescent Materials: By coordinating with lanthanide or transition metal ions, this compound derivatives could be used to create novel luminescent materials for applications in sensing, imaging, and lighting. The ethoxy group can be systematically varied to fine-tune the photophysical properties of these materials.
Porous Materials: The design of metal-organic frameworks (MOFs) and coordination polymers incorporating this compound as a linker could lead to materials with tailored porosity for gas storage, separation, and catalysis.
Stimuli-Responsive Materials: By incorporating photo- or redox-active moieties, it may be possible to create multi-component systems based on this compound that respond to external stimuli, leading to applications in smart materials and drug delivery.
Mechanistic Elucidation of Complex Biological and Catalytic Interactions
While the broader class of heterocyclic N-oxides has shown significant potential in medicinal chemistry and catalysis, detailed mechanistic studies on this compound are still in their infancy. nih.govnih.govmdpi.com Future research will need to focus on elucidating the precise molecular mechanisms underlying its biological and catalytic activities.
Key areas for investigation include:
Biological Activity: For any identified biological activity, it will be crucial to identify the specific molecular targets and pathways through which this compound and its derivatives exert their effects. This will involve a combination of experimental techniques, such as proteomics and metabolomics, with computational modeling.
Catalytic Cycles: In catalytic applications, detailed kinetic and spectroscopic studies will be necessary to map out the complete catalytic cycle. This includes identifying key intermediates and transition states, which will provide the foundation for the rational design of more efficient catalysts. The role of the ethoxy group in modulating the electronic properties of the pyridine N-oxide and influencing the catalytic activity will be of particular interest.
Sustainable Synthesis and Green Chemistry Approaches in this compound Production
Moving forward, the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives will be of paramount importance. While traditional methods often rely on harsh reagents and produce significant waste, modern synthetic chemistry offers a range of green alternatives.
Future research in this area should focus on:
Catalytic Oxidation: Exploring the use of heterogeneous or homogeneous catalysts for the direct oxidation of 4-ethoxypyridine to its N-oxide using environmentally benign oxidants like hydrogen peroxide or even molecular oxygen.
Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of safety, efficiency, and scalability for the production of this compound.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes to this compound could provide highly selective and sustainable synthetic pathways.
By focusing on these future perspectives, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their application in a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-ethoxypyridine N-oxide, and how is it utilized as a catalyst in nucleophilic reactions?
- Methodological Answer : this compound is employed as a nucleophilic catalyst in phosphotriester coupling reactions. For example, it facilitates the synthesis of 2’-5’-triadenylate derivatives under mild conditions, typically in dichloromethane with controlled stoichiometry. Reaction optimization includes monitoring coupling efficiency via MALDI-mass spectrometry (e.g., m/z = 928.12 [(M+H)+]) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to avoid inhalation of aerosols/dust.
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles. Inspect gloves before use and dispose of contaminated gloves per hazardous waste protocols.
- Emergency Measures : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .
Q. How can researchers characterize the structural properties of this compound and its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, monoclinic crystal systems (space group P2₁/c) with lattice parameters (a = 7.4130 Å, b = 9.2858 Å, c = 10.1238 Å, β = 102.841°) can confirm molecular geometry. Complementary techniques include FT-IR for functional groups and NMR for electronic environments .
Advanced Research Questions
Q. What is the mechanistic role of this compound in facilitating nucleophilic substitutions?
- Methodological Answer : The N-oxide group enhances electrophilicity at adjacent carbon atoms, promoting nucleophilic attack. Computational studies (e.g., DFT calculations) can map electron density distribution and transition states. Kinetic experiments (e.g., varying catalyst concentrations) quantify rate acceleration effects .
Q. How reliable are computational models in predicting the mutagenicity of aromatic N-oxides like this compound?
- Methodological Answer : Structure-Activity Relationship (SAR) fingerprinting evaluates mutagenicity risks. Public databases (e.g., Leadscope) classify aromatic N-oxides into subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) with validated alerts. For this compound, in silico tools like Derek Nexus assess DNA reactivity, though experimental Ames testing is recommended for confirmation .
Q. How should researchers resolve contradictions in mutagenicity data for aromatic N-oxides?
- Methodological Answer : Cross-validate computational predictions with in vitro assays. For instance, discrepancies between SAR alerts and experimental results may arise from metabolic activation pathways. Use liver S9 fractions in Ames tests to assess pro-mutagenic potential. Prioritize subclass-specific alerts over general class warnings .
Q. What strategies optimize reaction yields when using this compound in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance solubility and reaction homogeneity.
- Temperature Control : Maintain 0–25°C to prevent side reactions (e.g., over-oxidation).
- Workup Protocols : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate products. Monitor purity via HPLC (≥98%) .
Q. How do substituent positions (e.g., ethoxy vs. methoxy) influence the reactivity of pyridine N-oxides?
- Methodological Answer : Electron-donating groups (e.g., ethoxy at C4) increase electron density at the N-oxide, altering redox behavior. Comparative cyclic voltammetry (CV) studies reveal oxidation potentials (e.g., this compound vs. 4-methoxypyridine N-oxide). Hammett constants (σ) quantify substituent effects on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
